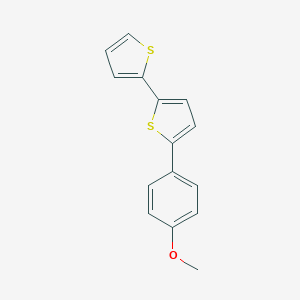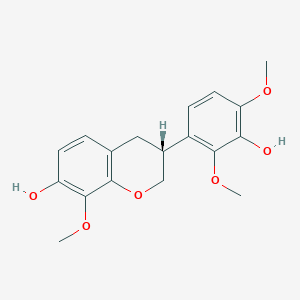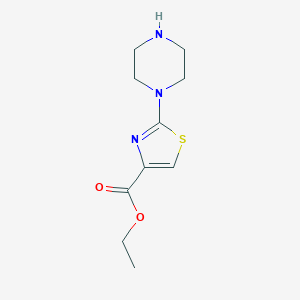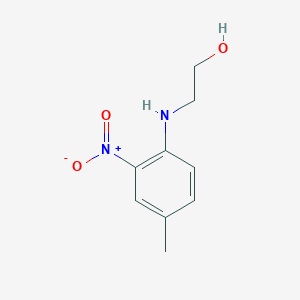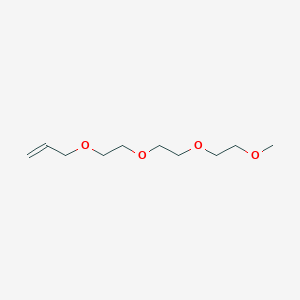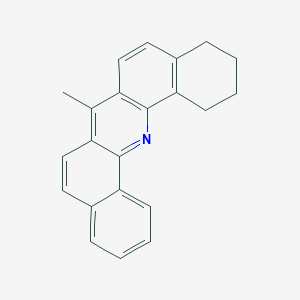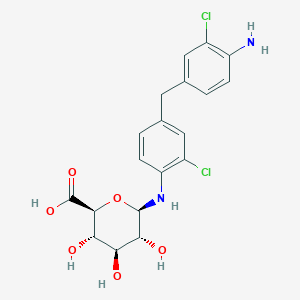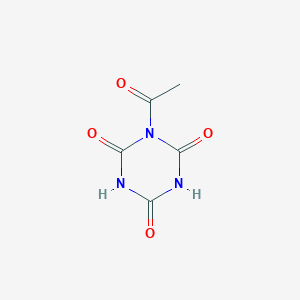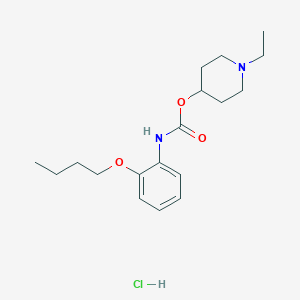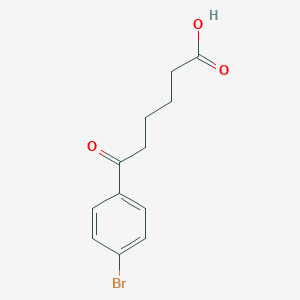![molecular formula C19H31NOSi B010376 Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]- CAS No. 104549-77-1](/img/structure/B10376.png)
Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as SCH-23390 and is a highly selective antagonist of dopamine D1 receptors. SCH-23390 has been extensively studied for its potential use in treating neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, and addiction.
Wirkmechanismus
SCH-23390 acts as a highly selective antagonist of dopamine D1 receptors. This means that it blocks the activity of dopamine at these receptors, which can lead to a reduction in dopamine signaling in the brain. This reduction in dopamine signaling is thought to be responsible for the therapeutic effects of SCH-23390 in treating neurological and psychiatric disorders.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of SCH-23390 are complex and not fully understood. However, studies have shown that SCH-23390 can affect various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. In addition, SCH-23390 has been shown to have an effect on the activity of certain ion channels in the brain, which can lead to changes in neuronal excitability.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using SCH-23390 in lab experiments is its high selectivity for dopamine D1 receptors. This means that it can be used to specifically target this receptor subtype without affecting other dopamine receptors. However, one limitation of using SCH-23390 is its potential for off-target effects, as it can also bind to other receptors at high concentrations.
Zukünftige Richtungen
There are several future directions for research on SCH-23390. One potential area of study is the development of more selective and potent dopamine D1 receptor antagonists. In addition, further research is needed to fully understand the biochemical and physiological effects of SCH-23390 and its potential applications in treating neurological and psychiatric disorders. Finally, studies are needed to investigate the potential long-term effects of SCH-23390 use and its safety profile.
Synthesemethoden
The synthesis of SCH-23390 involves several steps, including the reaction of 1-(2-bromoethyl)-4-cyclohexylpiperazine with 2-(2-chloroethyl)phenol, followed by the reaction of the resulting compound with sodium hydride and cyclohexylboronic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
SCH-23390 has been extensively studied for its potential use in treating various neurological and psychiatric disorders. Studies have shown that SCH-23390 can effectively reduce the symptoms of schizophrenia, including hallucinations and delusions, without causing significant side effects. In addition, SCH-23390 has been shown to have potential applications in treating Parkinson's disease and addiction.
Eigenschaften
CAS-Nummer |
104549-77-1 |
|---|---|
Produktname |
Silanol, cyclohexylphenyl[2-(1-piperidinyl)ethyl]- |
Molekularformel |
C19H31NOSi |
Molekulargewicht |
317.5 g/mol |
IUPAC-Name |
cyclohexyl-hydroxy-phenyl-(2-piperidin-1-ylethyl)silane |
InChI |
InChI=1S/C19H31NOSi/c21-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)17-16-20-14-8-3-9-15-20/h1,4-5,10-11,19,21H,2-3,6-9,12-17H2 |
InChI-Schlüssel |
WSKNJCIBUQMFJR-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)[Si](CCN2CCCCC2)(C3=CC=CC=C3)O |
Kanonische SMILES |
C1CCC(CC1)[Si](CCN2CCCCC2)(C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



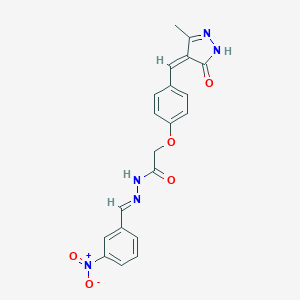
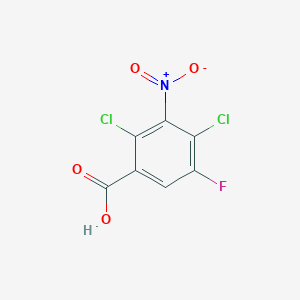
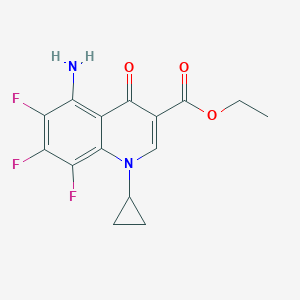
![N-[3-[2-(7-chloro-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)propylsulfamoyl]-4-octoxyphenyl]-2-octoxy-5-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide](/img/structure/B10301.png)
